4'-Azidouridine
Overview
Description
4’-Azidouridine is a chemical compound with the molecular formula C9H11N5O6 . It is a ribonucleoside analogue .
Molecular Structure Analysis
The molecular structure of 4’-Azidouridine consists of a pyrimidine ring attached to a ribose sugar with an azido group at the 4’ position . The molecular weight of 4’-Azidouridine is 285.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Azidouridine include a molecular weight of 285.21 g/mol, a XLogP3-AA of -1.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .
Scientific Research Applications
Antiviral Agents for Hepatitis C Virus
Perrone et al. (2007) explored the application of phosphoramidate ProTide technology to 4'-azidouridine, aiming to develop antiviral agents against hepatitis C virus (HCV). The study found that while 4'-azidouridine itself did not inhibit HCV, its triphosphate form was a potent inhibitor of RNA synthesis by HCV polymerase. This led to the synthesis of various phosphoramidates of 4'-azidouridine, some of which showed significant inhibition of HCV in cell culture without detectable cytotoxicity, suggesting a potential pathway for novel antiviral agents against HCV infection (Perrone et al., 2007).
HIV/AIDS Treatment History
Martin et al. (2010) provide a historical overview of early nucleoside reverse transcriptase inhibitors for HIV/AIDS treatment, including stavudine (D4T) and its comparison with other dideoxynucleosides. The paper discusses the development and use of these compounds, including AZT and D4T, in the context of HIV/AIDS treatment, highlighting their role in prolonging and saving lives (Martin et al., 2010).
Development of Antiretroviral Agents
Ohrui and Mitsuya (2001) discussed the development of a variety of 4'-C-substituted-2'-deoxynucleosides (4'SdNs) as potential therapeutics against HIV. Some 4'SdNs, including 4'-azido-2'-deoxythymidine (4'-AZT), showed potent activity against wild type and AZT-resistant HIV strains. These findings indicate the potential of 4'SdNs, including 4'-azido variants, in offering therapeutic options against HIV, especially drug-resistant strains (Ohrui & Mitsuya, 2001).
Research on AZT Toxicity Mechanisms
Cooper and Lovett (2011) investigated the toxicity and tolerance mechanisms of azidothymidine (AZT) in Escherichia coli. The study found that AZT induces the SOS DNA damage response and generates single-strand DNA gaps that may be converted to breaks. This research contributes to understanding the genotoxic effects of AZT, which may have implications for human mitochondria and nuclear DNA (Cooper & Lovett, 2011).
Impact of AZT on HIV-1 Resistance and Treatment Outcomes
Gibson et al. (2017) studied the impact of thymidine analogs, specifically AZT, on the emergence of HIV-1 drug resistance and treatment success in Uganda. The study revealed that the continued use of AZT in antiretroviral therapy could lead to misdiagnosis of HIV-1 drug resistance and potentially enhance a succession of treatment failures, highlighting the need for careful consideration in the use of AZT in low-to-middle income countries (Gibson et al., 2017).
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJZSIIXUQGQE-JVZYCSMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161046 | |
Record name | 4'-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azidouridine | |
CAS RN |
139442-01-6 | |
Record name | 4'-Azidouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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